
2,4-Dichloro-5-(pyridin-2-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-(pyridin-2-yl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a pyridin-2-yl group at position 5. It is widely used in various fields due to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(pyridin-2-yl)pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with pyridin-2-yl compounds under classical conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The reaction conditions are optimized to achieve efficient coupling of the pyridin-2-yl group to the pyrimidine core, followed by purification steps to isolate the desired product .
化学反応の分析
Types of Reactions: 2,4-Dichloro-5-(pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed:
科学的研究の応用
2,4-Dichloro-5-(pyridin-2-yl)pyrimidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,4-Dichloro-5-(pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
類似化合物との比較
2,4-Dichloropyrimidine: Lacks the pyridin-2-yl group, making it less versatile in terms of biological activity.
5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: Exhibits dual inhibition of cyclin-dependent kinases 6 and 9, making it a potent anticancer agent.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a different core structure, used as a CDK2 inhibitor.
Uniqueness: 2,4-Dichloro-5-(pyridin-2-yl)pyrimidine stands out due to its unique combination of chlorine and pyridin-2-yl substituents, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
特性
分子式 |
C9H5Cl2N3 |
|---|---|
分子量 |
226.06 g/mol |
IUPAC名 |
2,4-dichloro-5-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C9H5Cl2N3/c10-8-6(5-13-9(11)14-8)7-3-1-2-4-12-7/h1-5H |
InChIキー |
UTKSROMSVLCZGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CN=C(N=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13667299.png)

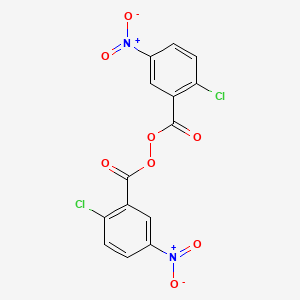
![{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-|E2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}palladium(4+) tetrachloride](/img/structure/B13667330.png)
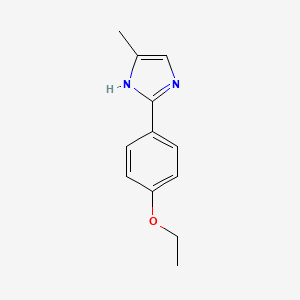
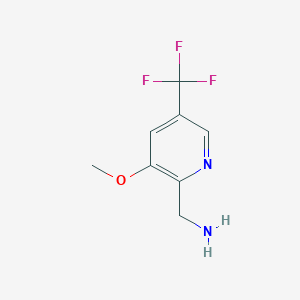
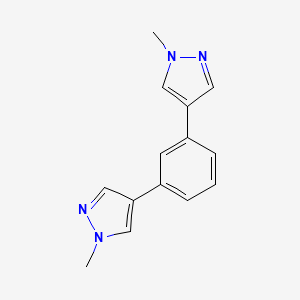
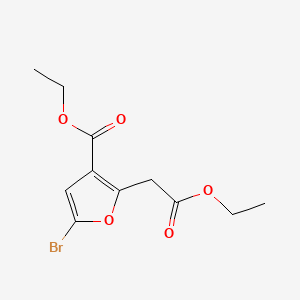

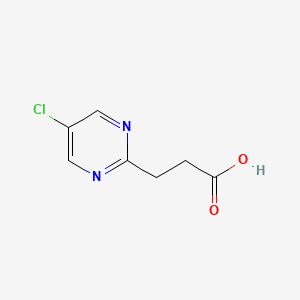
![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13667391.png)
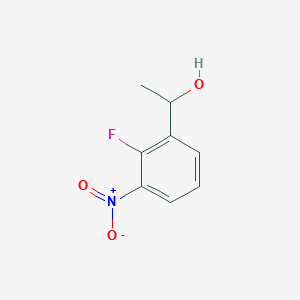
![Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13667395.png)
